molecular formula C20H30O2 B1244840 8-[(1S,2R,3R,4S,6S,7S,8S,9S,12R)-pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodecan-4-yl]octanoic acid

8-[(1S,2R,3R,4S,6S,7S,8S,9S,12R)-pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodecan-4-yl]octanoic acid

Cat. No. B1244840
M. Wt: 302.5 g/mol
InChI Key: ZKKJRZDMLYQUNK-QIPWGTBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-pentacycloanammoxic acid is a carbocyclic fatty acid consisting of octanoic acid which is terminally substituted by five fused cyclobutane-rings ([5]-ladderane). Ladderane fatty acids can be found in anammox bacteria. It is a ladderane, a carbocyclic fatty acid and a saturated fatty acid. It derives from an octanoic acid.

Scientific Research Applications

Structural and Conformational Studies

  • Formation and Structural Features : The compound has been involved in studies exploring the formation and structural features of novel cage compounds. One study detailed the photolysis of 3 3 cyclophane, leading to compounds with a unique pentacyclo[6.4.0.0 3,7 .0 4,11 .0 5,10 ]dodecane skeleton, as elucidated by X-ray structural analysis (Matohara et al., 2000).

  • Conformational Effects on Properties : Research on derivatives of pentacyclo[6.2.1.1 3,6 .0 2,7 .0 4,10 ] dodecane (related to the compound ) highlighted the importance of hyperconjugation and electrostatic effects, impacting the properties of these compounds (Seidl et al., 1999).

Chemical Synthesis and Reactions

  • Synthesis of Related Compounds : A study reported the synthesis of 4-oxahexacyclo[5.4.1.0 2,6 .0 3,10 .0 5,9 .0 8,11 ]dodecane-3-carboxylic acid, a compound related to the one , showing the versatility and complexity of synthetic routes in this area (Martins et al., 1993).

  • Cross-Coupling Reactions : The compound has been used in studies exploring cross-coupling reactions. For example, a study described the synthesis of a highly pyramidalized pentacyclo[6.4.0.0(2,10).0(3,7).0(4,9)]dodec-8-ene, demonstrating innovative approaches to functionalized tetrasecododecahedradienes (Camps, Pujol, & Vazquez, 2000).

Applications in Superbase Chemistry

  • Organic Superbases : The pentacyclo[6.4.0.0 2,7 .0 3,11 .0 6,10]dodecane derivatives, related to the compound , have been predicted as organic superbases, showcasing their potential in the field of organic chemistry (Singh & Ganguly, 2009).

Bioactive Compound Synthesis

  • Synthesis of Bioactive Derivatives : A study on the reaction of artemisinin with different amines led to new azaartemisinin derivatives. These compounds, while structurally distinct, are related in terms of the complex ring structures and potential bioactivity (Al-Oqail et al., 2003).

properties

Product Name

8-[(1S,2R,3R,4S,6S,7S,8S,9S,12R)-pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodecan-4-yl]octanoic acid

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

8-[(1S,2S,3R,4S,6S,7S,8R,9S,12R)-4-pentacyclo[6.4.0.02,7.03,6.09,12]dodecanyl]octanoic acid

InChI

InChI=1S/C20H30O2/c21-15(22)7-5-3-1-2-4-6-11-10-14-16(11)20-18-13-9-8-12(13)17(18)19(14)20/h11-14,16-20H,1-10H2,(H,21,22)/t11-,12-,13+,14-,16+,17+,18-,19-,20+/m0/s1

InChI Key

ZKKJRZDMLYQUNK-QIPWGTBCSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]1[C@@H]3[C@H]2[C@@H]4[C@H]3[C@@H]5[C@H]4[C@H](C5)CCCCCCCC(=O)O

Canonical SMILES

C1CC2C1C3C2C4C3C5C4C(C5)CCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[(1S,2R,3R,4S,6S,7S,8S,9S,12R)-pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodecan-4-yl]octanoic acid
Reactant of Route 2
8-[(1S,2R,3R,4S,6S,7S,8S,9S,12R)-pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodecan-4-yl]octanoic acid
Reactant of Route 3
8-[(1S,2R,3R,4S,6S,7S,8S,9S,12R)-pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodecan-4-yl]octanoic acid
Reactant of Route 4
8-[(1S,2R,3R,4S,6S,7S,8S,9S,12R)-pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodecan-4-yl]octanoic acid
Reactant of Route 5
8-[(1S,2R,3R,4S,6S,7S,8S,9S,12R)-pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodecan-4-yl]octanoic acid
Reactant of Route 6
8-[(1S,2R,3R,4S,6S,7S,8S,9S,12R)-pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodecan-4-yl]octanoic acid

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